
17-Epiestriol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Epiestriol-d5 is a deuterium-labeled derivative of 17-Epiestriol, an endogenous estrogen metabolite. This compound is primarily used in scientific research as a stable isotope-labeled standard for quantitation in various analytical applications . The incorporation of deuterium atoms into the molecular structure of 17-Epiestriol enhances its stability and allows for precise tracking and measurement in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-Epiestriol-d5 involves the deuteration of 17-Epiestriol. This process typically includes the selective replacement of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out under controlled conditions to maintain consistency and reproducibility .
化学反応の分析
Types of Reactions
17-Epiestriol-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
科学的研究の応用
17-Epiestriol-d5 is widely used in scientific research for various applications, including:
作用機序
17-Epiestriol-d5 exerts its effects by acting as a selective estrogen receptor agonist. It binds to estrogen receptors, particularly estrogen receptor beta, and modulates the expression of target genes. This interaction leads to various biological effects, including the inhibition of vascular cell adhesion molecule 1 (VCAM-1) expression and the induction of endothelial nitric-oxide synthase (eNOS) expression . The compound’s action is mediated through the nitric oxide (NO) pathway and involves the prevention of nuclear factor kappa B (NF-κB) migration to the nucleus .
類似化合物との比較
Similar Compounds
17α-Epiestriol: A minor and weak endogenous estrogen, similar in structure to 17-Epiestriol.
Estriol: Another estrogen metabolite with similar biological activities.
Ethinyl Estradiol: A synthetic estrogen used in oral contraceptives.
Genistein: A phytoestrogen with estrogen receptor agonist activity.
Uniqueness
17-Epiestriol-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in analytical applications. This isotopic labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research .
特性
分子式 |
C18H24O3 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S,16R,17S)-6,6,7,7,11-pentadeuterio-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1/i2D2,4D2,6D/t6?,13-,14-,15+,16-,17-,18+ |
InChIキー |
PROQIPRRNZUXQM-CLYRZZMGSA-N |
異性体SMILES |
[2H]C1C[C@]2([C@@H](C[C@H]([C@H]2O)O)[C@H]3[C@H]1C4=C(C=C(C=C4)O)C(C3([2H])[2H])([2H])[2H])C |
正規SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


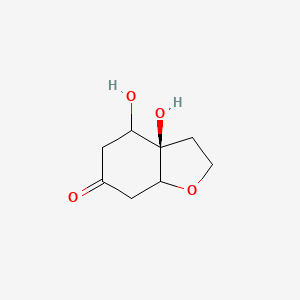
![(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride](/img/structure/B12430162.png)
![7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12430163.png)
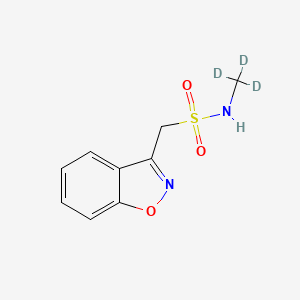
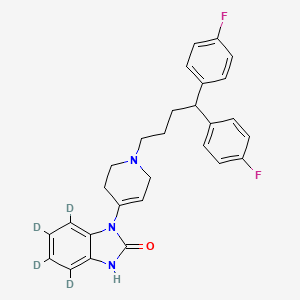

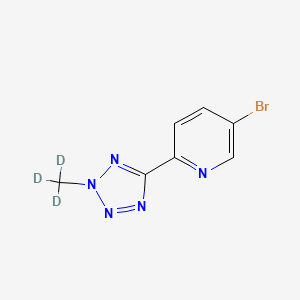
![2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12430194.png)

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)
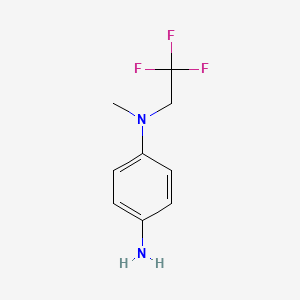

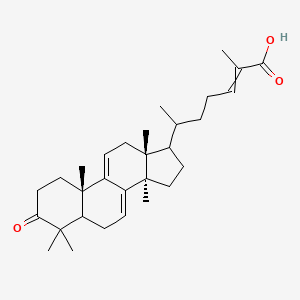
![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)
